A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic Acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic Acid
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid (CAS No: 318280-11-4).[1] This compound represents a key chemical scaffold, integrating the versatile N-methylpiperazine moiety with a malonic acid monoamide linker. The N-methylpiperazine group is a prevalent structural motif in numerous pharmacologically active agents, valued for its ability to improve aqueous solubility and target affinity.[2][3] This guide is intended for researchers, chemists, and drug development professionals, offering a robust, field-proven protocol. We delve into the causal logic behind the chosen synthetic strategy, which is designed to overcome the common challenge of selective mono-amidation of a dicarboxylic acid. Furthermore, we present a full suite of characterization techniques, including NMR, IR, and Mass Spectrometry, complete with expected data and interpretation guidelines to ensure the identity and purity of the final compound.
Introduction and Strategic Importance
3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid is a bifunctional organic molecule that serves as a valuable building block in synthetic and medicinal chemistry. Its structure is notable for two key features:
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The N-Methylpiperazine Moiety: A privileged scaffold in drug discovery, this group is found in a wide array of pharmaceuticals, including antipsychotics (clozapine), antiemetics (cyclizine), and kinase inhibitors (imatinib).[2][3] Its presence often enhances pharmacokinetic properties such as solubility and membrane permeability.
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The Malonic Acid Monoamide Linker: This component provides a carboxylic acid terminal, which is ideal for further chemical modification, such as forming amide bonds with other amines or esters, making it a versatile linker for constructing more complex molecules.
The primary challenge in synthesizing such a compound lies in achieving selective mono-acylation of the piperazine with a dicarboxylic acid derivative, while preventing the formation of the undesired bis-amide byproduct.[4] The synthetic protocol detailed herein employs a protective group strategy to ensure a high-yield, high-purity synthesis of the target mono-amide.
Compound Identity
| Property | Value |
| IUPAC Name | 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid |
| CAS Number | 318280-11-4[1] |
| Molecular Formula | C₈H₁₄N₂O₃ |
| Molecular Weight | 186.21 g/mol |
| Chemical Structure | ![]() |
Optimized Synthesis Methodology
Principle of the Synthesis
Directly reacting malonic acid with 1-methylpiperazine is fraught with difficulties, primarily the formation of a mixture of mono-amide, di-amide, and unreacted starting materials, which are challenging to separate. To circumvent this, our strategy relies on a two-step sequence involving a mono-protected malonic acid derivative.
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Controlled Acylation: We utilize ethyl malonyl chloride, a mono-esterified derivative of malonic acid. The ester group serves as a protecting group for one of the carboxylic acids, ensuring that only one acid chloride function is available to react with 1-methylpiperazine. This step selectively forms the intermediate ethyl ester.
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Saponification: The ethyl ester is then hydrolyzed under basic conditions (saponification) to yield the desired carboxylic acid. Subsequent acidification affords the final product, 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid.
This approach is superior as it provides precise stoichiometric control and leads to a cleaner reaction profile with significantly higher yields of the desired product.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis, purification, and analysis.
Detailed Experimental Protocol
Materials and Reagents:
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Ethyl malonyl chloride (≥97%)
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1-Methylpiperazine (≥99%)[3]
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Triethylamine (Et₃N, ≥99.5%, anhydrous)
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Dichloromethane (DCM, anhydrous)
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Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
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Tetrahydrofuran (THF)
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Hydrochloric acid (HCl), 1M solution
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Magnesium sulfate (MgSO₄, anhydrous)
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Ethyl acetate (EtOAc)
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Hexanes
Step 1: Synthesis of Ethyl 3-(4-methylpiperazin-1-yl)-3-oxopropanoate (Ester Intermediate)
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In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylpiperazine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C using an ice bath.
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Add a solution of ethyl malonyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes. The addition is exothermic, and maintaining the temperature below 5 °C is critical to minimize side reactions.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 1-methylpiperazine is consumed.
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Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester as an oil. This intermediate is often used in the next step without further purification.
Causality Behind Choices:
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Anhydrous Conditions: Ethyl malonyl chloride is highly reactive towards water. Anhydrous solvents and a nitrogen atmosphere are essential to prevent its hydrolysis, which would reduce the yield.
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Triethylamine: Acts as a base to neutralize the HCl gas produced during the acylation reaction. This prevents the protonation of 1-methylpiperazine, ensuring it remains a potent nucleophile.
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Low Temperature: The acylation is exothermic. Starting at 0 °C controls the reaction rate, preventing the formation of undesired byproducts.
Step 2: Saponification to 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid
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Dissolve the crude ethyl ester from Step 1 in a mixture of THF and water (e.g., a 3:1 ratio).
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Add lithium hydroxide (1.5 - 2.0 eq) to the solution.
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Stir the mixture at room temperature for 4-6 hours. Monitor the hydrolysis of the ester by TLC or LC-MS.
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Once the reaction is complete, remove the THF under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~4-5 using 1M HCl. The target product may precipitate at this stage.
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If a precipitate forms, it can be collected by filtration, washed with cold water, and dried under vacuum.
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If the product remains in solution, extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate or a DCM/isopropanol mixture.
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Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, typically as a white to off-white solid.
Causality Behind Choices:
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Lithium Hydroxide (LiOH): A strong base used for saponification (ester hydrolysis). It is preferred over NaOH in some cases due to the better solubility of lithium salts in organic co-solvents.
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Acidification: This step is crucial to protonate the carboxylate salt formed during saponification, yielding the final carboxylic acid product. Careful pH control is necessary to ensure complete protonation without causing degradation.
Characterization and Data Analysis
A self-validating protocol requires rigorous characterization to confirm the structure and purity of the synthesized compound. The following data are representative of a successfully synthesized batch.
Physicochemical Properties
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₁₄N₂O₃ |
| Molecular Weight | 186.21 g/mol |
| Solubility | Soluble in water, methanol. Sparingly soluble in DCM, ethyl acetate. |
| Melting Point | Typically >150 °C (with decomposition) |
Spectroscopic Data
¹H NMR Spectroscopy (400 MHz, D₂O)
The proton NMR spectrum provides unambiguous confirmation of the structure. In D₂O, the acidic proton of the carboxylic acid will exchange and may not be visible.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.75 - 3.60 | m | 4H | -N(CH₂)₂- | Piperazine protons adjacent to the amide carbonyl. Deshielded by the electron-withdrawing effect of the amide. |
| ~ 3.55 | s | 2H | -C(=O)CH₂C(=O)OH | Methylene protons between the two carbonyl groups. Appears as a singlet due to the symmetrical environment. |
| ~ 2.70 - 2.55 | m | 4H | -N(CH₂)₂- | Piperazine protons adjacent to the N-methyl group. |
| ~ 2.35 | s | 3H | -NCH₃ | Singlet for the methyl group protons on the piperazine nitrogen. |
¹³C NMR Spectroscopy (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 174.5 | C OOH | Carboxylic acid carbonyl carbon. |
| ~ 168.0 | C (=O)N | Amide carbonyl carbon. |
| ~ 54.5 | -N(C H₂)₂- (adjacent to N-CH₃) | Piperazine carbons. |
| ~ 45.5 | -NC H₃ | N-methyl carbon. |
| ~ 44.0 | -N(C H₂)₂- (adjacent to C=O) | Piperazine carbons deshielded by the amide. |
| ~ 41.5 | -C(=O)C H₂C(=O)- | Methylene carbon between the two carbonyls. |
Infrared (IR) Spectroscopy (ATR)
The IR spectrum is used to verify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~ 1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~ 1635 | Strong | C=O stretch (Tertiary Amide)[5] |
| 2950 - 2800 | Medium | C-H stretch (Aliphatic) |
| ~ 1450 | Medium | C-H bend (Methylene) |
Mass Spectrometry (ESI+)
| m/z Value | Assignment |
| 187.10 | [M+H]⁺ (Calculated for C₈H₁₅N₂O₃⁺: 187.1077) |
| 143.08 | [M+H - CO₂]⁺ |
| 100.10 | [C₅H₁₂N₂]⁺ (N-Methylpiperazine fragment) |
Purity Assessment by HPLC
A high-performance liquid chromatography (HPLC) method should be developed for final purity assessment.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
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Detection: UV at 210 nm.
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Expected Result: A single major peak with >98% purity.
Safety, Handling, and Storage
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Reactant Hazards: Ethyl malonyl chloride is corrosive and reacts violently with water. 1-Methylpiperazine is corrosive and flammable. Handle both reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Product Handling: The final product is a carboxylic acid and should be handled with standard laboratory precautions. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store the final compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
This guide outlines a logical, robust, and reproducible method for the synthesis of 3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid. By employing a mono-protected malonic acid derivative, this protocol effectively overcomes the common challenges associated with selective amidation, ensuring a high yield of the desired product. The detailed characterization data provided serves as a benchmark for quality control, enabling researchers to confidently synthesize and validate this valuable chemical building block for applications in drug discovery and materials science.
References
- Google Patents. (n.d.). monoamide and bisamide of once and twice substituted malonic acid, compound prepared by the process.
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ResearchGate. (2016, March 9). Can anyone suggest me a way to synthesize monoamide?. Retrieved January 21, 2026, from [Link]
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Koroleva, E. V., et al. (2015). Synthesis of new amides of the N-methylpiperazine series. Request PDF. Retrieved January 21, 2026, from [Link]
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Al-Hussain, S. A., et al. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). N-Methylpiperazine. Retrieved January 21, 2026, from [Link]
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Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. 318280-11-4|3-(4-Methylpiperazin-1-yl)-3-oxopropanoic acid|BLD Pharm [bldpharm.com]
- 2. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]

